![molecular formula C20H25N7O2 B609926 6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One CAS No. 1082744-20-4](/img/structure/B609926.png)
6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One
Overview
Description
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer’s disease and sickle cell disease .
Scientific Research Applications
PF-04447943 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 9A in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for cognitive disorders, sickle cell disease, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
PF-04447943 exerts its effects by selectively inhibiting phosphodiesterase 9A, leading to increased levels of cyclic guanosine monophosphate. This elevation in cyclic guanosine monophosphate levels modulates various signaling pathways, including the nuclear factor kappa B, signal transducer and activator of transcription 3, and nuclear factor erythroid 2-related factor 2 pathways. These pathways are involved in regulating inflammation, oxidative stress, and cellular proliferation .
Biochemical Analysis
Biochemical Properties
PF-04447943 has a high affinity for cGMP, a cyclic nucleotide that acts as a second messenger in various biological processes . It selectively inhibits PDE9A, an enzyme that degrades cGMP, thereby increasing the levels of cGMP . This interaction with PDE9A is crucial for the biochemical activity of PF-04447943 .
Cellular Effects
PF-04447943 has been shown to have significant effects on various types of cells. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, PF-04447943 was found to suppress inflammation and oxidative stress . It also regulated T-cell polarization, reversing the imbalance of regulatory T cells (Treg) and T helper 17 cells (Th17) induced by DSS treatment .
Molecular Mechanism
The molecular mechanism of action of PF-04447943 involves its binding to PDE9A and inhibiting its activity . This leads to an increase in cGMP levels, which can then exert various effects at the molecular level. For example, in the DSS-induced colitis model, PF-04447943 was found to suppress NF-κB, STAT3, and inflammasome activation, and activate the Nrf2 pathway .
Temporal Effects in Laboratory Settings
The effects of PF-04447943 have been studied over time in laboratory settings. In the DSS-induced colitis model, PF-04447943 was found to attenuate the oxidative stress and inflammation in a dose-dependent manner
Dosage Effects in Animal Models
The effects of PF-04447943 have been studied at different dosages in animal models. In the DSS-induced colitis model, PF-04447943 was found to attenuate the effects of DSS in a dose-dependent manner
Metabolic Pathways
As a PDE9A inhibitor, it is likely to be involved in the cGMP signaling pathway
Chemical Reactions Analysis
PF-04447943 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
PF-04447943 is unique in its high selectivity and potency as a phosphodiesterase 9A inhibitor. Similar compounds include:
BI-409306: Another phosphodiesterase 9A inhibitor with similar therapeutic potential.
3r: A potent phosphodiesterase 9A inhibitor with an IC50 of 0.6 nanomolar, showing promise as a hypoglycemic agent
PF-04447943 stands out due to its extensive research and clinical trials, particularly in cognitive disorders and sickle cell disease .
properties
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXUVYOOUMLUTQ-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025596 | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082744-20-4 | |
| Record name | PF-04447943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04447943 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04447943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

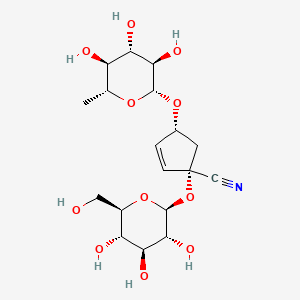
![3-[6-Chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid](/img/structure/B609844.png)
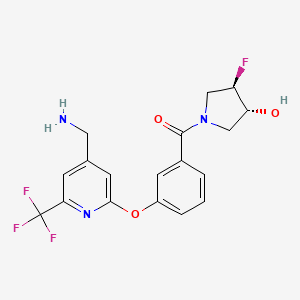

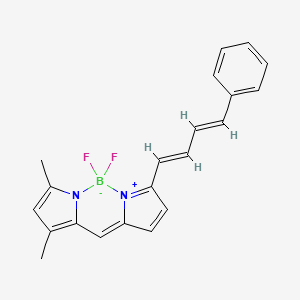

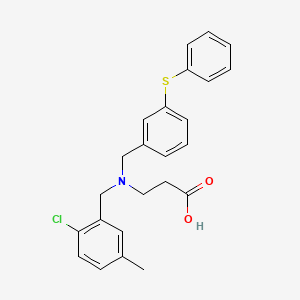


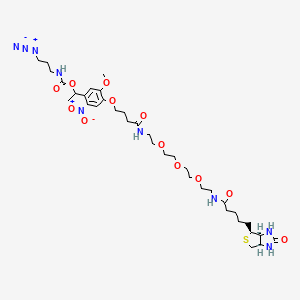
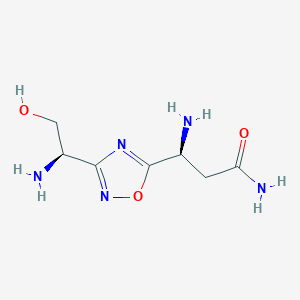


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)